3-Amino-1-(1-cyclopropyl-1h-imidazol-5-yl)propan-1-ol 3-Amino-1-(1-cyclopropyl-1h-imidazol-5-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18282245
InChI: InChI=1S/C9H15N3O/c10-4-3-9(13)8-5-11-6-12(8)7-1-2-7/h5-7,9,13H,1-4,10H2
SMILES:
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol

3-Amino-1-(1-cyclopropyl-1h-imidazol-5-yl)propan-1-ol

CAS No.:

Cat. No.: VC18282245

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(1-cyclopropyl-1h-imidazol-5-yl)propan-1-ol -

Specification

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
IUPAC Name 3-amino-1-(3-cyclopropylimidazol-4-yl)propan-1-ol
Standard InChI InChI=1S/C9H15N3O/c10-4-3-9(13)8-5-11-6-12(8)7-1-2-7/h5-7,9,13H,1-4,10H2
Standard InChI Key BALTYBYYNXBVSR-UHFFFAOYSA-N
Canonical SMILES C1CC1N2C=NC=C2C(CCN)O

Introduction

Molecular and Structural Characteristics

Basic Molecular Descriptors

The compound's molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.23 g/mol . Its IUPAC name, 3-amino-1-(3-cyclopropylimidazol-4-yl)propan-1-ol, reflects the positions of functional groups and substituents (Figure 1) . Key identifiers include:

PropertyValue
CAS Registry Number1540690-32-1
InChIInChI=1S/C9H15N3O/c10-4-3-9(13)8-5-11-6-12(8)7-1-2-7/h5-7,9,13H,1-4,10H2
InChIKeyBALTYBYYNXBVSR-UHFFFAOYSA-N
SMILESC1CC1N2C=NC=C2C(CCN)O

The SMILES notation delineates a cyclopropyl group (C1CC1) attached to the nitrogen of an imidazole ring (N2C=NC=C2), which is further bonded to a propanol chain (C(CCN)O) .

Synthetic and Production Considerations

Synthetic Routes

  • Cyclopropanation: Introducing the cyclopropyl group via [2+1] cycloaddition or Simmons-Smith reactions.

  • Imidazole Ring Formation: Utilizing the Debus-Radziszewski reaction to construct the imidazole core from diaminoketones and aldehydes.

  • Functionalization: Sequential oxidation/reduction or nucleophilic substitution to install the propanol and amino groups.

Industrial Scalability

Industrial production would likely employ continuous-flow reactors to manage exothermic cyclopropanation steps and chromatographic purification to isolate enantiomers.

Chemical Properties and Reactivity

Physicochemical Properties

  • Solubility: Predicted moderate solubility in polar solvents (e.g., water, ethanol) due to -OH and -NH₂ groups.

  • pKa Values: The imidazole nitrogen (pKa ~6.5–7.0) and primary amine (pKa ~9.5–10.5) suggest pH-dependent ionization .

Reactivity Profile

The compound’s functional groups enable diverse reactions:

Reaction TypeReagents/ConditionsExpected Product
OxidationKMnO₄, acidic conditionsKetone (C=O) at propanol C1
EsterificationAcetyl chloride, baseAcetylated hydroxyl group
Amide FormationCarboxylic acid derivativesAmide bond at C3 amino group

Comparative Analysis with Analogues

CompoundStructural DifferenceKey Property Variation
3-Amino-1-(1H-imidazol-5-yl)propan-1-olLacks cyclopropyl groupReduced steric hindrance
1-CyclopropylimidazoleNo propanol/amino substituentsLower solubility in polar solvents

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